molecular formula C19H20N6O4 B2686364 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one CAS No. 1021263-51-3

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one

Cat. No.: B2686364
CAS No.: 1021263-51-3
M. Wt: 396.407
InChI Key: PUUZVTBXKMGQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antihistaminic Activity

Research has explored the synthesis of fused pyridazines, including [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives, for their antihistaminic activity and ability to inhibit eosinophil infiltration. These compounds, particularly when incorporating piperazine or piperidine with a benzhydryl group and a suitable spacer, exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. For instance, the compound TAK-427, a derivative undergoing clinical trials, showcases both antihistaminic and anti-inflammatory activities, suggesting its potential for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial Applications

Another area of research focuses on the antimicrobial properties of [1,2,4]triazole derivatives. Synthesized compounds have shown good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents. This includes the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their Schiff base derivatives, which displayed promising antimicrobial activities in screening tests (Bektaş et al., 2007).

Antiproliferative and Antidiabetic Effects

Further studies have delved into the antiproliferative effects of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives on endothelial and tumor cells. Compounds in this class have demonstrated the ability to inhibit the proliferation of these cells, underscoring their potential in cancer treatment research (Ilić et al., 2011). Additionally, derivatives have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, offering a promising avenue for anti-diabetic drug development. Some synthesized compounds have exhibited excellent antioxidant and insulinotropic activities, further supporting their utility in managing diabetes (Bindu et al., 2019).

Structural and Molecular Analysis

Research into the structural and molecular aspects of [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as those incorporating chloro- and methylphenoxy groups, has provided insights into their pharmaceutical significance. Studies involving density functional theory calculations, Hirshfeld surface analysis, and energy frameworks have aided in understanding the molecular interactions and stability of these compounds, laying the groundwork for further pharmaceutical applications (Sallam et al., 2021).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-13(29-14-2-3-15-16(10-14)28-12-27-15)19(26)24-8-6-23(7-9-24)18-5-4-17-21-20-11-25(17)22-18/h2-5,10-11,13H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUZVTBXKMGQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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